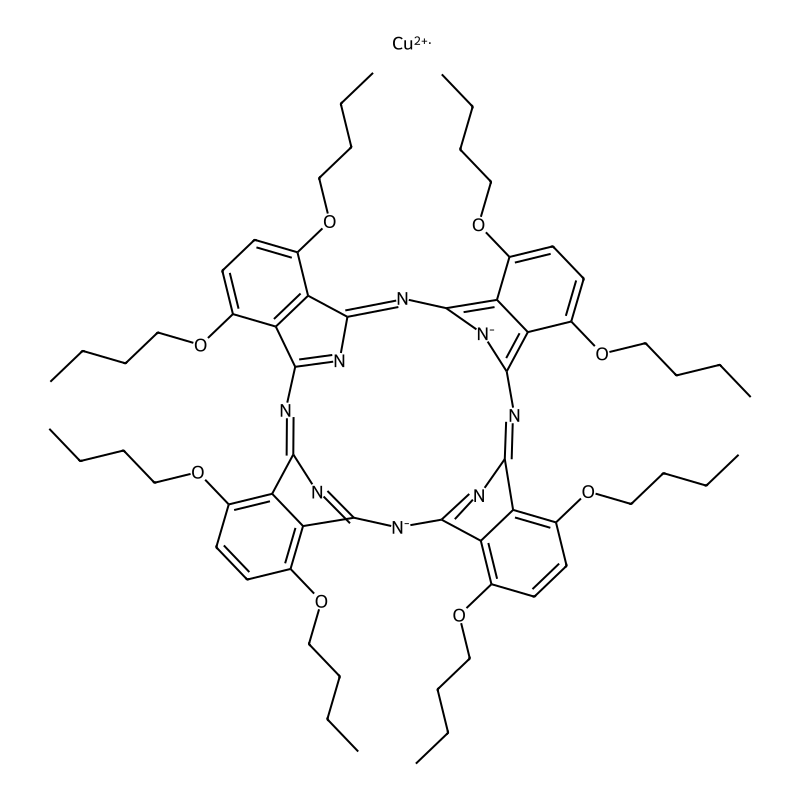

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Organic Photovoltaics (OPVs): CuPcBu exhibits good light absorption properties and charge transport characteristics, making it a potential candidate for use in organic photovoltaic devices. Research suggests CuPcBu can act as a non-fullerene acceptor material in OPVs, leading to efficient solar energy conversion. Source: A. Facchetti et al., "Polymer Donor–Metal–Acceptor Ternary Solar Cells with Enhanced Efficiency", Angewandte Chemie International Edition, (2011, 50, 3547-3551):

- Organic Light-Emitting Diodes (OLEDs): CuPcBu's ability to emit light makes it a potential material for OLED applications. Studies have explored CuPcBu as an emitter or host material in OLEDs, with research indicating CuPcBu-based OLEDs can achieve good device performance. Source: M. Colombo et al., "Copper(II) 1,4,8,11,15,18,22,25-Octabutoxyphthalocyanine: A New Efficient Emitter for Blue Organic Light-Emitting Diodes", Advanced Functional Materials, (2003, 13, 322-328):

- Biomedical Applications: CuPcBu's potential applications in biomedicine are being explored. Some studies have investigated its use as an anti-cancer agent or in photodynamic therapy due to its photoactivity. Source: N. Yumusak et al., "Synthesis, characterization and in vitro cytotoxicity of novel phthalocyanine derivatives containing different alkoxy chains", European Journal of Medicinal Chemistry, (2012, 54, 731-737): However, further research is needed to determine its efficacy and safety for these applications.

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a copper-based phthalocyanine compound characterized by its complex molecular structure and unique electronic properties. The molecular formula of this compound is , and it has a molecular weight of approximately 1152.91 g/mol . This compound features eight butoxy substituents attached to the phthalocyanine core, which significantly influences its solubility and stability in various solvents.

Phthalocyanines are known for their applications in dyes and pigments due to their intense color and stability. The presence of copper in this compound enhances its photophysical properties, making it suitable for various applications in materials science and biomedicine.

The specific mechanism of action of CuPcOc8 depends on the application. In the case of sensor development, CuPcOc8 might interact with the target molecule (e.g., diclofenac) through various mechanisms like π-π stacking or electrostatic interactions, leading to a change in electrical properties detectable by the sensor [].

- Coordination Reactions: The copper ion in the center can coordinate with different ligands, altering the electronic properties of the compound.

- Oxidation-Reduction Reactions: The copper can exist in multiple oxidation states (Cu^+ and Cu^2+), allowing for redox reactions that are useful in various electrochemical applications.

- Polymerization: Under certain conditions, phthalocyanines can polymerize to form larger structures that may have enhanced properties for specific applications .

The biological activity of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has been explored in various studies. It exhibits potential as an antimicrobial agent due to its ability to generate reactive oxygen species upon light activation. This photodynamic activity can be harnessed for therapeutic applications against cancer cells and bacterial infections. Additionally, its interactions with biological membranes suggest possible roles in drug delivery systems .

The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine typically involves the following steps:

- Formation of Phthalocyanine Core: The initial step involves the cyclotetramerization of a suitable precursor such as 4-butoxyphthalonitrile in the presence of a copper salt.

- Metalation: The resulting phthalocyanine is then treated with a copper(II) salt to introduce the metal center into the phthalocyanine ring.

- Purification: The product is purified through methods such as column chromatography or recrystallization to obtain the desired compound with high purity .

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has several notable applications:

- Dyes and Pigments: Due to its vivid color and stability under light exposure.

- Photodynamic Therapy: Utilized in medical treatments where light activation is employed to destroy cancer cells.

- Solar Cells: Its electronic properties make it suitable for use in organic photovoltaic devices.

- Sensors: Employed in chemical sensors due to its ability to interact with various analytes .

Studies on the interactions of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine with biological systems have revealed its potential as a photosensitizer. Research indicates that upon exposure to light at specific wavelengths, this compound can induce cellular apoptosis in cancer cells through oxidative stress mechanisms. Additionally, its interaction with lipid membranes suggests potential applications in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Several compounds share structural similarities with Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine. These include:

- Copper(ii) Phthalocyanine: Lacks substituents; used primarily as a dye.

- Zinc Phthalocyanine: Similar structure but with zinc instead of copper; used extensively in photodynamic therapy.

- Aluminum Phthalocyanine: Exhibits different photophysical properties; often used in photothermal therapy.

Comparison TableCompound Metal Center Substituents Primary Application Copper(ii)1,4,8,...-octa-butoxyphthalocyanine Copper Eight butoxy groups Photodynamic therapy Copper(ii) Phthalocyanine Copper None Dyes and pigments Zinc Phthalocyanine Zinc None Photodynamic therapy Aluminum Phthalocyanine Aluminum None Photothermal therapy

| Compound | Metal Center | Substituents | Primary Application |

|---|---|---|---|

| Copper(ii)1,4,8,...-octa-butoxyphthalocyanine | Copper | Eight butoxy groups | Photodynamic therapy |

| Copper(ii) Phthalocyanine | Copper | None | Dyes and pigments |

| Zinc Phthalocyanine | Zinc | None | Photodynamic therapy |

| Aluminum Phthalocyanine | Aluminum | None | Photothermal therapy |

Copper(ii)1,4,8,...-octa-butoxyphthalocyanine stands out due to its enhanced solubility and unique photophysical properties imparted by the butoxy substituents. This makes it particularly useful in applications requiring specific interactions with biological systems or enhanced stability in various environments .

Copper(II) 1,4,8,11,15,18,22,25-octabutoxyphthalocyanine, denoted as Cu-OBPc, is a macrocyclic coordination compound with a phthalocyanine core substituted with eight butoxy (-OCH₂CH₂CH₂CH₃) groups at the 1,4,8,11,15,18,22,25 positions. Its molecular formula is C₆₄H₈₀CuN₈O₈, with a molecular weight of 1152.91 g/mol. The structure comprises:

- A central copper(II) ion coordinated to four nitrogen atoms of the phthalocyanine macrocycle.

- Eight butoxy substituents attached to the benzene rings of the phthalocyanine, enhancing solubility in organic solvents while reducing aggregation.

The substitution pattern creates steric and electronic effects that influence molecular packing and optical properties.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆₄H₈₀CuN₈O₈ | |

| Molecular Weight | 1152.91 g/mol | |

| Substituents | 8 butoxy groups | |

| Coordination Geometry | Square-planar (D₄h symmetry) |

Crystallographic Data and Conformational Analysis

Cu-OBPc exhibits distinct crystalline polymorphs and liquid-crystalline phases depending on substitution and deposition methods. Key findings include:

Polymorphic Behavior

- α-Form: Metastable polymorph observed in thin films, characterized by a herringbone molecular arrangement with intrastack Cu-Cu distances of ~3.37 Å.

- β-Form: Stable polymorph with brickstone stacking, though less prevalent in octabutoxy derivatives due to steric hindrance from butoxy groups.

Thin-Film Morphology

Solution-deposited Cu-OBPc films exhibit:

- Macroscopic grain sizes (≥200 μm) enabling optical studies.

- Ordered crystalline domains with polarized microscopy contrast arising from oriented crystalline axes.

Physical Properties and Chemical Stability

Cu-OBPc demonstrates tailored properties due to its octabutoxy substituents:

Thermal and Chemical Stability

- Melting Point: 184–187°C (lit.), indicating moderate thermal stability.

- Solubility: Soluble in chlorinated solvents (e.g., CHCl₃) and aromatic hydrocarbons, with limited aggregation in dilute solutions.

- Chemical Resistance: Stable under acidic and alkaline conditions, though prone to oxidation in strong oxidizing environments.

Optical Properties

- Q-Band Absorption: ~740 nm, red-shifted compared to unsubstituted CuPc due to extended π-conjugation.

- B-Band Absorption: ~354 nm, corresponding to π→π* transitions in the phthalocyanine core.

Spectroscopic Identification Parameters

Spectroscopic methods provide critical characterization data:

UV-Vis Absorption

| Band | Wavelength (nm) | Assignment | Source |

|---|---|---|---|

| Q-Band | 740 | π→π* transition (phthalocyanine macrocycle) | |

| B-Band | 354 | π→π* (benzene rings) |